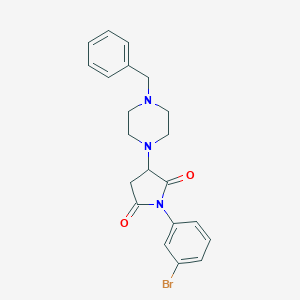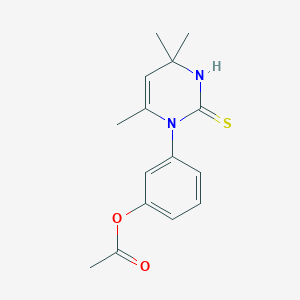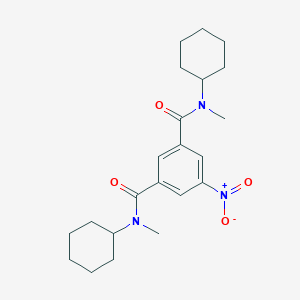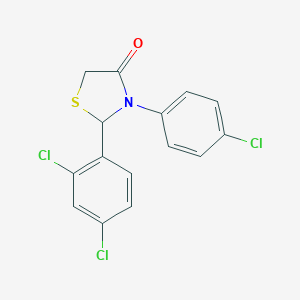
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as BPP and has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
作用机制
The mechanism of action of BPP is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. BPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. BPP may also act on other receptors, such as the GABA and glutamate receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and cognitive function. BPP has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, BPP has been shown to have anti-inflammatory and anti-cancer properties, which may make it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
BPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPP has also been shown to have a wide range of effects on various biological systems, making it a versatile tool for studying different physiological processes. However, BPP also has some limitations. It can be difficult to administer in vivo due to its low solubility and poor bioavailability. Additionally, the mechanism of action of BPP is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on BPP. One potential area of study is the development of more efficient synthesis methods for BPP. Another area of research is to further explore the mechanism of action of BPP and its potential therapeutic applications. Additionally, BPP could be studied in combination with other compounds to determine if it has synergistic effects. Finally, BPP could be studied in clinical trials to determine its efficacy and safety as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. BPP has a wide range of effects on various biological systems and has potential therapeutic applications for various diseases. However, further research is needed to fully understand the mechanism of action of BPP and its potential applications in clinical settings.
合成方法
The synthesis of BPP involves the reaction of 3-bromo-phenylacetic acid with benzylpiperazine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of BPP is a complex process that requires expertise in organic chemistry.
科学研究应用
BPP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. BPP has been used in studies related to drug addiction, anxiety, depression, and other neurological disorders. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSDFMFBFKRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391992.png)

![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B391997.png)


![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B392001.png)
![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)

![9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B392008.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![5-[4-(dimethylamino)benzylidene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392011.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392013.png)
